

A Comparative ^1H NMR Analysis of 1-(2-Amino-4-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Amino-4-methylphenyl)ethanone

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This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectral data for **1-(2-Amino-4-methylphenyl)ethanone**. By comparing its spectrum with those of structurally related acetophenone derivatives, researchers can gain a deeper understanding of substituent effects on proton chemical shifts. This document is intended for researchers, scientists, and drug development professionals, offering a summary of ^1H NMR data, a detailed experimental protocol, and a structural diagram to aid in spectral interpretation and characterization.

Comparative ^1H NMR Data

The chemical shifts of protons in **1-(2-Amino-4-methylphenyl)ethanone** are influenced by the electronic effects of the amino ($-\text{NH}_2$), methyl ($-\text{CH}_3$), and acetyl ($-\text{COCH}_3$) groups on the aromatic ring. The following table summarizes the ^1H NMR spectral data for the target molecule and key analogues. The data for the target molecule is predicted based on established substituent effects, providing a valuable reference for experimental verification. The alternatives—Acetophenone, 2-Aminoacetophenone, and 4-Methylacetophenone—serve to illustrate the individual effects of the amino and methyl substituents.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
1-(2-Amino-4-methylphenyl)ethanone (Predicted)	-COCH ₃	~2.5	Singlet	3H
-CH ₃	~2.3	Singlet	3H	
-NH ₂	~5.9 (broad)	Singlet	2H	
Aromatic H-3	~6.5	Singlet	1H	
Aromatic H-5	~6.6	Doublet	1H	
Aromatic H-6	~7.6	Doublet	1H	
Acetophenone[1] [2]	-COCH ₃	2.61	Singlet	3H
Aromatic H (meta)	7.45 - 7.49	Multiplet	2H	
Aromatic H (para)	7.55 - 7.59	Multiplet	1H	
Aromatic H (ortho)	7.96 - 7.98	Multiplet	2H	
2-Aminoacetophenone[3]	-COCH ₃	2.55	Singlet	3H
-NH ₂	6.15 (broad)	Singlet	2H	
Aromatic Protons	6.60 - 7.70	Multiplet	4H	
4-Methylacetophenone[4]	-COCH ₃	2.57	Singlet	3H
-CH ₃	2.41	Singlet	3H	

Aromatic H (ortho to -CH ₃)	7.25	Doublet	2H
Aromatic H (ortho to - COCH ₃)	7.86	Doublet	2H

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for acquiring a ¹H NMR spectrum.

1. Materials and Equipment

- Sample (5-10 mg) of the compound
- High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Internal standard, typically Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation^[3]

- Accurately weigh 5-10 mg of the solid sample and place it into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
- Add a minimal amount of TMS as an internal standard (typically a single drop from a pipette). TMS will serve as the reference peak at 0 ppm.
- Securely cap the vial and vortex thoroughly until the sample is completely dissolved.

- Using a clean pipette, transfer the solution into a 5 mm NMR tube.

3. Data Acquisition^[3]

- Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer frequency to the deuterium signal of the solvent. This step ensures field stability during the experiment.
- Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis^[3]

- Apply a Fourier transform to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.
- Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
- Integrate the signals to determine the relative ratios of the protons giving rise to each peak.
- Analyze the multiplicity (splitting pattern) of each signal to deduce information about neighboring protons.
- Assign each signal to the corresponding protons in the molecular structure based on chemical shift, integration, and multiplicity.

Structural Visualization and Proton Assignment

The following diagram illustrates the chemical structure of **1-(2-Amino-4-methylphenyl)ethanone** with its distinct proton environments labeled for correlation with the

NMR data.

Figure 1. Structure of **1-(2-Amino-4-methylphenyl)ethanone** with proton labels.

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